![molecular formula C6H11ClF3N B2756896 trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 2173996-75-1](/img/structure/B2756896.png)
trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
“trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2173996-75-1 . It has a molecular weight of 189.61 and its IUPAC name is (3S,4S)-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3N.ClH/c1-4-2-10-3-5(4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of phosphorus-nitrogen compounds, including the creation of mono-, di-, and tri-spirocyclic phosphazenes through reactions involving hexachlorocyclotriphosphazatriene and various N/O-donor-type N-alkyl or aryl-o-hydroxybenzylamines. These compounds, including tetrapyrrolidino monospirocyclic phosphazenes, exhibit interesting stereogenic properties, confirmed by NMR spectroscopy, and have shown strong antibacterial activity against both gram-positive and gram-negative bacteria. Their DNA binding capabilities and interactions with pUC18 plasmid DNA have been studied, indicating a strong affinity and inducing significant changes in DNA mobility (Işıklan et al., 2010).
Biological Activities
The design, synthesis, and structural analysis of influenza neuraminidase inhibitors featuring pyrrolidine cores have led to the discovery of potent inhibitors. These studies have emphasized the efficiency of pyrrolidine-based inhibitors against the influenza virus, showcasing the significance of such compounds in the development of antiviral drugs. The structural analysis has provided insights into the interaction of these inhibitors with the enzyme active site, contributing to the advancement of antiviral therapy (Wang et al., 2001).
Catalysis and Organic Transformations
Zwitterionic salts have been identified as effective organocatalysts for the transesterification reaction of methyl carboxylates and alcohols, showcasing the potential of pyrrolidine derivatives in facilitating chemical transformations. These novel zwitterionic salts, resulting from the reaction of isothiocyanate with pyrrolidinopyridine, demonstrate the versatility of pyrrolidine derivatives in catalysis and their potential application in green chemistry and industrial processes (Ishihara et al., 2008).
Conformational and Physical Properties
The study on the conformational structure of N-butyl-N-methyl-pyrrolidinium ions within various salts by DFT calculations and Raman spectroscopy has revealed the equilibrium between different conformers and the impact of the pyrrolidinium ring's conformation on the physical properties of ionic liquids. This research highlights the importance of pyrrolidine derivatives in understanding the behavior of ionic liquids, which are of significant interest in various industrial and technological applications (Fujimori et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
The primary targets of trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we can expect to gain a better understanding of these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
(3S,4S)-3-methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4-2-10-3-5(4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPUODVMUHNEA-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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